![molecular formula C17H21N5O2 B2765368 N-butyl-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide CAS No. 946279-24-9](/img/structure/B2765368.png)
N-butyl-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide
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Overview
Description
“N-butyl-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide” is a complex organic compound that contains several functional groups and rings, including an imidazo[2,1-c][1,2,4]triazine ring, a carboxamide group, and a p-tolyl group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, related compounds such as pyrazolo[3,4-d]thiazoles and pyrazolo[3,4-d][1,4]thiazines are synthesized via two main approaches: annulation of the pyrazole ring to the thiazole or thiazine ring and, conversely, annulation of the thiazole or thiazine ring to the pyrazole ring .Molecular Structure Analysis
The molecular structure of this compound can be inferred from its name and related compounds. It likely has a planar imidazo[2,1-c][1,2,4]triazine ring with the p-tolyl and butyl groups attached .Scientific Research Applications
Antitumor Activity
Compounds within the imidazotetrazine and related families, including similar structures to the one , have been studied for their antitumor properties. These compounds have shown curative activity against leukemia in preclinical models and may act as prodrugs, transforming in vivo to active metabolites that inhibit tumor growth (Stevens et al., 1984).
Synthetic Methodologies for Heterocycles
Research into the synthesis of glycolurils and their analogs, which share a structural motif with the compound of interest, has revealed their widespread applications across various scientific domains, including pharmaceuticals. These compounds serve as key building blocks in supramolecular chemistry, showcasing the importance of developing new synthetic routes for such heterocycles (Kravchenko et al., 2018).
Biological Applications
Research on related imidazo[1,2-a]-s-triazine nucleosides has explored their synthesis and antiviral activity, demonstrating moderate efficacy against certain viruses. This suggests the potential for N-butyl-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide and similar compounds to be investigated for antiviral properties (Kim et al., 1978).
Potential Insecticidal Agents
The exploration of novel sulfonamide thiazole derivatives for their insecticidal properties against pests like the cotton leafworm suggests a research avenue for related compounds. These studies focus on the biochemical impacts and efficacy of such compounds, indicating a broader potential application in agricultural sciences (Soliman et al., 2020).
Mechanism of Action
Target of Action
The compound, also known as N-butyl-8-(4-methylphenyl)-4-oxo-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide, is a derivative of imidazole . Imidazole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various targets.
Mode of Action
Imidazole derivatives are known to exhibit a broad range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may interact with its targets in a manner that modulates these biological activities.
Biochemical Pathways
Given the broad range of biological activities exhibited by imidazole derivatives , it is likely that this compound affects multiple biochemical pathways.
Result of Action
Given the broad range of biological activities exhibited by imidazole derivatives , it is likely that this compound induces a variety of molecular and cellular changes.
properties
IUPAC Name |
N-butyl-8-(4-methylphenyl)-4-oxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O2/c1-3-4-9-18-15(23)14-16(24)22-11-10-21(17(22)20-19-14)13-7-5-12(2)6-8-13/h5-8H,3-4,9-11H2,1-2H3,(H,18,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXZLJDUNNAFXSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1=NN=C2N(CCN2C1=O)C3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-butyl-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide |
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